molecular formula C7H8N2OS B2889671 N-cyclopropyl-1,3-thiazole-4-carboxamide CAS No. 1341512-03-5

N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B2889671
CAS No.: 1341512-03-5
M. Wt: 168.21
InChI Key: AORDZZFNUGZLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at the 4-position with a carboxamide group and an N-cyclopropyl moiety.

Properties

IUPAC Name

N-cyclopropyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7(9-5-1-2-5)6-3-11-4-8-6/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDZZFNUGZLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-cyclopropyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Key Features : Incorporates a bromo-chloropyridinyl-pyrazole substituent and a piperidine linker.

N-(4-{[Amino(imino)methyl]amino}butyl)-2,4'-bi-1,3-thiazole-4-carboxamide

  • Key Features : Contains a bi-thiazole core and a guanidine-like side chain.
  • Bioactivity : Demonstrated experimental activity as a DNA binder .

Triazole-4-Carboxamide Derivatives

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Key Features : Replaces the thiazole ring with a triazole and includes aryl substituents.
  • Comparison : The triazole core offers distinct electronic properties, influencing intermolecular interactions (e.g., hydrogen bonding) in crystal structures .

(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

  • Key Features : Hydroxyalkyl side chain and chiral center.
  • Comparison : The polar hydroxyl group improves solubility, addressing a common limitation of cyclopropyl-thiazole derivatives .

Substituent Effects on Bioactivity

Role of the Cyclopropyl Group

  • Cyromazine (N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine) :
    • Use : Insect growth regulator (biocidal product-type 18).
    • Comparison : The cyclopropyl group in cyromazine contributes to its stability and insecticidal activity, suggesting similar advantages in thiazole-4-carboxamide derivatives .

Impact of Heterocyclic Modifications

  • N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Key Features: Combines thiadiazole and triazole rings.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and LogP Trends

Compound Molecular Weight LogP (Predicted) Key Substituents
N-Cyclopropyl-1,3-thiazole-4-carboxamide ~183.25* ~1.2* Cyclopropyl, thiazole, carboxamide
2-(Cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide 314.37 1.6 Triazolopyridine, cyclopropylamino
Cyromazine 166.19 -0.5 Triazine, cyclopropyl

*Estimated based on analogous structures.

    Q & A

    Q. What are the common synthetic routes for N-cyclopropyl-1,3-thiazole-4-carboxamide, and what reaction conditions optimize yield?

    Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:

    • Step 1 : Formation of the thiazole ring via condensation of thioamides with α-haloketones (e.g., chloroacetone) under reflux in ethanol or acetonitrile.
    • Step 2 : Introduction of the cyclopropylamine group via nucleophilic substitution or coupling reactions (e.g., using cyclopropylamine and carbodiimide coupling agents).
    • Optimization : Yield improvements (up to 75%) are achieved by controlling pH (6–8), temperature (60–80°C), and solvent polarity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

    Q. How is the structural integrity of this compound confirmed during synthesis?

    Methodological Answer: Key techniques include:

    • 1H/13C NMR Spectroscopy : To verify cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and thiazole ring carbons (δ 150–170 ppm).
    • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 306.39 for C14H18N3O2S).
    • HPLC-Purity Analysis : Using C18 columns with UV detection at 254 nm to ensure >95% purity .

    Q. What analytical techniques are used to characterize the purity and stability of this compound?

    Methodological Answer:

    • Stability Testing : Accelerated degradation studies under extreme pH (1–13), heat (40–80°C), and UV light. Samples are analyzed via HPLC to track decomposition products.
    • Solubility Profiling : Measured in buffers (pH 1–7.4) and DMSO using shake-flask methods with UV-Vis quantification.
    • Thermogravimetric Analysis (TGA) : To assess thermal stability up to 300°C .

    Advanced Research Questions

    Q. How can researchers address low aqueous solubility of this compound in pharmacological assays?

    Methodological Answer: Strategies include:

    • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility.
    • Salt Formation : React with HCl or sodium acetate to improve ionic solubility.
    • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

    Q. What structural modifications of this compound enhance its bioactivity, and how is SAR analyzed?

    Methodological Answer:

    • Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., benzyl) or introduce electron-withdrawing groups (e.g., -NO2) on the thiazole ring.
    • SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., IC50 against kinases) and correlate with computational docking (AutoDock Vina) to identify critical binding motifs (e.g., hydrogen bonding with ATP-binding pockets) .

    Q. How can contradictions in biological assay data (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

    Methodological Answer:

    • Dose-Response Curves : Test across concentrations (nM–μM) to identify therapeutic windows.
    • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions.
    • Pathway Analysis : RNA-seq or proteomics to map affected pathways (e.g., NF-κB for inflammation vs. apoptosis for cytotoxicity) .

    Q. What methodologies elucidate the interaction of this compound with biological targets like P-glycoprotein or serotonin receptors?

    Methodological Answer:

    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
    • Radioligand Displacement Assays : Use [3H]-labeled substrates (e.g., verapamil for P-gp) to determine Ki values.
    • In Silico Mutagenesis : Identify critical residues (e.g., transmembrane domains of 5-HT receptors) via molecular dynamics simulations .

    Q. How do researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

    Methodological Answer:

    • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
    • Caco-2 Permeability : Model intestinal absorption using monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption).
    • ProDrug Strategies : Esterify the carboxamide to improve oral bioavailability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.